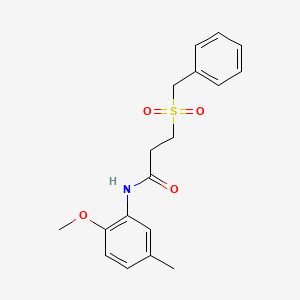
N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide
描述
N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide, also known as CGP 7930, is a chemical compound that has been widely used in scientific research due to its unique properties. It was first synthesized in the early 1990s and has since been studied extensively for its potential applications in various fields of research.
作用机制
The mechanism of action of N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 involves its binding to the GABAB receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and spinal cord. By blocking this receptor, N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 can modulate the activity of neurons and affect various physiological processes, including neurotransmitter release, synaptic plasticity, and pain perception.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of pain perception. It has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and epilepsy.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 is its selectivity for the GABAB receptor, which allows for more precise modulation of neuronal activity. However, its use in laboratory experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research involving N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930. One area of interest is its potential application in the treatment of neurological and psychiatric disorders, particularly those that are related to GABA receptor dysfunction. Another area of interest is its potential use in the study of pain perception and the development of new pain medications. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 and its potential limitations in laboratory experiments.
科学研究应用
N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 has been used in a variety of scientific studies, including those related to neuroscience, pharmacology, and oncology. One of its primary applications is in the study of GABA receptors, which are involved in the regulation of neuronal activity in the brain. N-(5-chloro-2-pyridinyl)-3-ethoxypropanamide 7930 has been shown to selectively block a specific subtype of GABA receptor, known as the GABAB receptor, which has led to a better understanding of its role in various physiological processes.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-ethoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-15-6-5-10(14)13-9-4-3-8(11)7-12-9/h3-4,7H,2,5-6H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPBGMZTFTUWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NC1=NC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-ethoxypropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4188274.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4188288.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4188290.png)

![3-ethoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4188306.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4188316.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-(4-morpholinyl)-3-nitrobenzamide hydrochloride](/img/structure/B4188318.png)
![1'-propionyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B4188327.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4188329.png)

![2-({3-[(2-ethylbutanoyl)amino]benzoyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B4188345.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B4188347.png)
![2-[(4-bromobenzyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4188354.png)